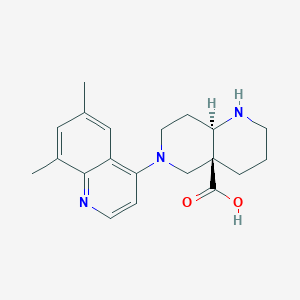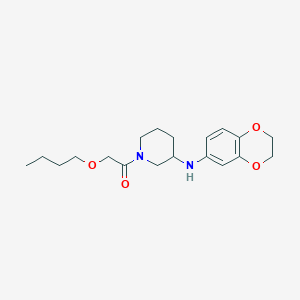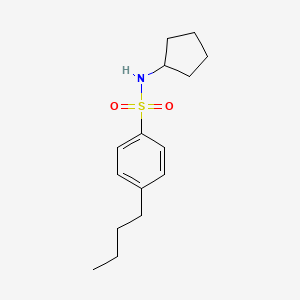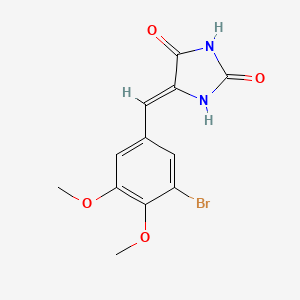
(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline moiety and a naphthyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and naphthyridine precursors. Key steps in the synthesis may involve:
Formation of the Quinoline Moiety: This can be achieved through Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Construction of the Naphthyridine Ring: This step may involve cyclization reactions using appropriate precursors under high-temperature conditions.
Coupling Reactions: The quinoline and naphthyridine units are then coupled using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction could produce fully saturated naphthyridine compounds.
科学的研究の応用
Chemistry
In chemistry, (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for material science applications.
作用機序
The mechanism of action of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as 6-methylquinoline and 8-hydroxyquinoline share structural similarities with the quinoline moiety of (4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid.
Naphthyridine Derivatives: Compounds like 1,6-naphthyridine and 1,8-naphthyridine are structurally related to the naphthyridine ring system in the compound.
Uniqueness
The uniqueness of this compound lies in its combined quinoline and naphthyridine structure. This dual-ring system provides a unique scaffold for the development of new compounds with diverse applications in various fields.
特性
IUPAC Name |
(4aS,8aR)-6-(6,8-dimethylquinolin-4-yl)-1,2,3,4,5,7,8,8a-octahydro-1,6-naphthyridine-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-10-14(2)18-15(11-13)16(4-8-22-18)23-9-5-17-20(12-23,19(24)25)6-3-7-21-17/h4,8,10-11,17,21H,3,5-7,9,12H2,1-2H3,(H,24,25)/t17-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINHGHOCWHNSE-XLIONFOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)N3CCC4C(C3)(CCCN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CN=C2C(=C1)C)N3CC[C@@H]4[C@@](C3)(CCCN4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[3-(acetyloxy)-2-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5453612.png)
![2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5453634.png)
![1-[1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5453641.png)
![6-[2-(4-methoxyphenyl)vinyl]-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5453645.png)
![3-[[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B5453649.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}ethane-1,2-diamine](/img/structure/B5453653.png)
![(4E)-3-methyl-4-[(4-prop-2-ynoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B5453661.png)
![3-isopropyl-7-(2-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B5453682.png)
![imidazo[2,1-b][1,3]thiazol-6-yl(methoxyimino)acetic acid](/img/structure/B5453687.png)



![2-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B5453715.png)
![8-ethyl-3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5453719.png)
